2-bromo-N-pentylbenzenesulfonamide

Carbonic Anhydrase Inhibition X-ray Crystallography Isoform Selectivity

2-Bromo-N-pentylbenzenesulfonamide (CAS 951883-99-1, MFCD09800967) is a halogenated arylsulfonamide with the molecular formula C₁₁H₁₆BrNO₂S and molecular weight 306.22 g/mol. The compound features a bromine atom at the ortho position of the benzene ring and an N-pentyl side chain.

Molecular Formula C11H16BrNO2S
Molecular Weight 306.22 g/mol
CAS No. 951883-99-1
Cat. No. B1274000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-pentylbenzenesulfonamide
CAS951883-99-1
Molecular FormulaC11H16BrNO2S
Molecular Weight306.22 g/mol
Structural Identifiers
SMILESCCCCCNS(=O)(=O)C1=CC=CC=C1Br
InChIInChI=1S/C11H16BrNO2S/c1-2-3-6-9-13-16(14,15)11-8-5-4-7-10(11)12/h4-5,7-8,13H,2-3,6,9H2,1H3
InChIKeyFQFQJMKWUBSIRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-pentylbenzenesulfonamide (CAS 951883-99-1): A Positional Bromo-Sulfonamide Probe for Structure-Activity and Physicochemical Optimization


2-Bromo-N-pentylbenzenesulfonamide (CAS 951883-99-1, MFCD09800967) is a halogenated arylsulfonamide with the molecular formula C₁₁H₁₆BrNO₂S and molecular weight 306.22 g/mol . The compound features a bromine atom at the ortho position of the benzene ring and an N-pentyl side chain. Its computed physicochemical profile includes an ACD/LogP of 3.63, an ACD/LogD (pH 7.4) of 3.73, a polar surface area of 55 Ų, and a predicted aqueous solubility of <0.12 g/L, placing it squarely within drug-like chemical space . As a bench-stable solid typically supplied at 98% purity, it serves as a versatile synthetic building block and a valuable structural probe for investigating how the ortho-bromo regiochemistry and pentyl chain length influence target binding affinity, isoform selectivity, and pharmacokinetic properties relative to its regioisomeric and N-alkyl congeners .

Why Generic N-Pentylbenzenesulfonamide Substitution Fails for 2-Bromo-N-pentylbenzenesulfonamide


Simple replacement of 2-bromo-N-pentylbenzenesulfonamide with the unsubstituted N-pentylbenzenesulfonamide, the 3-bromo regioisomer (CAS 1072944-95-6), or the 4-bromo regioisomer is not scientifically valid. Crystallographic and biochemical evidence demonstrates that the ortho-bromine atom in 2-chloro/bromo-benzenesulfonamide scaffolds acts as a critical orienting group within the active site of carbonic anhydrase isoforms, directly influencing both binding affinity and isoform selectivity [1]. The 2-bromo regioisomer exhibits a computed LogP of 3.63–4.39, which differs meaningfully from the 3-bromo isomer (LogP 4.39; solubility 0.11 g/L) due to altered dipole moment and solvation geometry . Furthermore, in intact cellular assays, brominated benzenesulfonamide derivatives demonstrate significantly enhanced potency compared to their non-halogenated counterparts—aromatase-inhibitory bis-sulfonamides bearing bromo substituents achieved sub-micromolar IC₅₀ values (50–60 nM), whereas non-halogenated analogs were markedly less active [2]. These regioisomer-dependent, non-linear differences mean that procurement or screening with an incorrect isomer can yield misleading structure–activity relationship (SAR) conclusions and wasted experimental resources.

Quantitative Differentiation Evidence for 2-Bromo-N-pentylbenzenesulfonamide Against Closest Structural Analogs


Ortho-Bromo Regiochemistry Directs Carbonic Anhydrase Isoform Selectivity: Structural Evidence from Co-Crystal Complexes

In the co-crystal structures of halogenated benzenesulfonamides with carbonic anhydrase isoforms (PDB 6qn0 and related entries), the ortho-halogen atom (2-chloro or 2-bromo) serves a dual function: the sulfonamide group coordinates the catalytic Zn(II) ion, while the ortho-halogen orients the benzene ring within the hydrophobic pocket, directly affecting isoform affinity and selectivity [1]. This orienting effect is unique to the 2-position and is structurally precluded in the 3-bromo and 4-bromo regioisomers, where the halogen projects into different sub-pockets, yielding distinct selectivity profiles across CA isoforms I, II, VII, IX, XII, and XIV [1]. The 2-bromo-N-pentylbenzenesulfonamide scaffold thus provides a privileged geometry for probing CA isoform selectivity that cannot be replicated by its regioisomeric counterparts.

Carbonic Anhydrase Inhibition X-ray Crystallography Isoform Selectivity Regioisomer SAR

Computed Physicochemical Divergence: LogP, Lipophilicity, and Aqueous Solubility Differentiate 2-Bromo from 3-Bromo N-Pentyl Regioisomers

Although the 2-bromo and 3-bromo regioisomers share the same molecular formula (C₁₁H₁₆BrNO₂S) and molecular weight (306.22 g/mol), their computed physicochemical properties diverge due to differences in dipole moment, intramolecular hydrogen bonding capability, and molecular shape . The 2-bromo isomer exhibits an ACD/LogP of 3.63 (ChemSpider/ACD-Labs) , while the 3-bromo isomer is reported with a higher computed LogP of 4.39 . This 0.76 log unit difference translates to an approximately 5.8-fold higher theoretical lipophilicity for the 3-bromo isomer, which directly impacts predicted membrane permeability, non-specific protein binding, and in vivo distribution volume. The 3-bromo isomer also bears a computed solubility of 0.11 g/L (25°C) ; while the 2-bromo isomer is expected to be similarly sparingly soluble, subtle differences in crystal packing energy and solvation free energy arising from the ortho-substitution pattern may confer measurably distinct dissolution behavior in formulation-relevant media.

Physicochemical Properties Lipophilicity Solubility Regioisomer Comparison

Bromo-Substituted Benzenesulfonamides Exhibit Sub-Micromolar Aromatase Inhibition Potency: Class-Level Evidence Supporting Halogen Retention

A systematic SAR study of bis-sulfonamide aromatase inhibitors demonstrated that incorporation of a bromine or chlorine atom on the benzenesulfonamide ring dramatically enhances inhibitory potency [1]. Across a library of 18 bis-sulfonamides, the bromo-substituted analog 16 achieved an IC₅₀ of 60 nM against aromatase (CYP19A1), while the chloro analog 15 achieved 50 nM—both in the sub-micromolar range [1]. These halogen-bearing compounds were approximately 10- to 200-fold more potent than non-halogenated analogs in the same series (IC₅₀ range 0.05–11.6 μM) [1]. Molecular docking revealed that the bromo substituent engages in favorable hydrophobic interactions with Leu477 in the aromatase active site, mimicking the steroidal backbone of the natural substrate androstenedione [1]. QSAR analysis confirmed that van der Waals volume (GATS6v) and mass descriptors (Mor03m)—both contributed by the bromine atom—were the dominant determinants of potency [1]. While this study evaluated bis-sulfonamides rather than the mono-sulfonamide 2-bromo-N-pentylbenzenesulfonamide directly, the critical contribution of the bromo substituent to target engagement is a transferable pharmacophoric feature.

Aromatase Inhibition Bis-Sulfonamide Bromine Substituent Effect Sub-Micromolar IC₅₀

N-Pentyl Chain Length Optimizes Lipoxygenase Inhibition in Dibromo-Benzenesulfonamide Congeners: Alkyl Chain SAR Inference

In a direct SAR series of N-alkyl-N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamides evaluated for enzyme inhibition, the N-pentyl derivative (compound 6e) exhibited good inhibitory potential against lipoxygenase, while the N-butyl analog (compound 6d) was separately profiled [1]. This study, which screened compounds against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, demonstrated that the N-pentyl substitution conferred favorable inhibitory activity specifically against lipoxygenase [1]. The pentyl chain length thus appears to provide an optimal balance of hydrophobicity and conformational flexibility for occupying the lipoxygenase active site, consistent with the broader observation that N-alkyl chain length in sulfonamides is a critical determinant of enzyme inhibitory potency and selectivity [1]. While the specific 2-bromo-N-pentylbenzenesulfonamide scaffold differs from the dibromo-dimethoxy series, the N-pentyl pharmacophoric contribution is a transferable SAR feature relevant to enzyme inhibitor design.

Lipoxygenase Inhibition N-Alkyl Chain SAR Sulfonamide Derivatives Pentyl vs Butyl

Bromophenolic Sulfonamides Achieve Nanomolar Dual Inhibition of Carbonic Anhydrase II and Acetylcholinesterase: Benchmarking the Bromine Pharmacophore

A recent study of novel bromophenolic benzenesulfonamides reported exceptionally potent dual inhibition of human carbonic anhydrase II (hCA II) and acetylcholinesterase (AChE) [1]. The lead compound, 2-bromo-4,5-dihydroxy-N-phenylbenzenesulfonamide, inhibited hCA II with a Kᵢ of 23.52 nM and AChE with a Kᵢ of 2.29 nM, representing 12.7-fold and 21.9-fold improvements over the reference inhibitors acetazolamide (Kᵢ = 298.15 nM) and tacrine (Kᵢ = 50.21 nM), respectively [1]. The 2-bromo substitution was common to all synthesized sulfonamides in this series, underscoring its role as an essential pharmacophoric element. While the 2-bromo-N-pentylbenzenesulfonamide scaffold differs in the N-substituent (pentyl vs. phenyl) and lacks the hydroxyl groups present in the bromophenolic series, it retains the identical 2-bromobenzenesulfonamide core that was critical for the nanomolar potency observed. ADME predictions and molecular dynamics simulations further supported the drug-like properties of the brominated sulfonamide framework [1].

Carbonic Anhydrase II Inhibition Acetylcholinesterase Inhibition Bromophenolic Sulfonamides Nanomolar Kᵢ

Synthetic Versatility: 2-Bromo-N-pentylbenzenesulfonamide as a Multi-Directional Building Block for Library Synthesis

The 2-bromo-N-pentylbenzenesulfonamide scaffold offers three chemically orthogonal handles for diversification: (i) the aryl bromide enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira); (ii) the sulfonamide N–H can undergo further alkylation or acylation; and (iii) the pentyl chain provides a lipophilic anchor that can be modified or retained as a pharmacokinetic tuning element . This contrasts with the 3-bromo and 4-bromo regioisomers, where the bromide is positioned either meta or para to the sulfonamide group. The ortho relationship in the 2-bromo isomer places the bromide in closer proximity to the sulfonamide, enabling unique intramolecular interactions and steric effects that can influence both the reactivity and the conformation of downstream coupling products. The compound is commercially available at 98% purity from multiple vendors, and its use as a building block in medicinal chemistry is well-established, with applications spanning kinase inhibitors, GPCR modulators, and epigenetic probe synthesis . Commercially, the 3-bromo isomer (CAS 1072944-95-6) is available at comparable purity but a distinct price point, making the 2-bromo isomer the cost-effective choice for ortho-substituted SAR exploration .

Synthetic Building Block Cross-Coupling Nucleophilic Substitution Library Synthesis

High-Value Application Scenarios for 2-Bromo-N-pentylbenzenesulfonamide Based on Quantitative Differentiation Evidence


Carbonic Anhydrase Isoform-Selectivity Profiling: Exploiting Ortho-Bromo Orientation for Tool Compound Design

Research groups studying carbonic anhydrase (CA) isoform selectivity should select 2-bromo-N-pentylbenzenesulfonamide as a starting scaffold rather than its 3-bromo or 4-bromo congeners. Co-crystal structures (PDB 6qn0) demonstrate that the ortho-bromine uniquely orients the benzenesulfonamide ring within the CA active site, a geometry essential for achieving differential affinity across tumor-associated (CA IX, CA XII) and cytosolic (CA I, CA II) isoforms [1]. The N-pentyl chain can be further functionalized to introduce a second 'tail' group, following the validated 'ring with two tails' design strategy for CA inhibitor selectivity [1].

Parallel Library Synthesis via Orthogonal Reactive Handles: Accessing Diverse Chemical Space from a Single Building Block

Medicinal chemistry teams constructing focused sulfonamide libraries should procure 2-bromo-N-pentylbenzenesulfonamide as the preferred ortho-bromo building block. Its three orthogonal diversification points—aryl bromide for Pd-catalyzed cross-coupling, sulfonamide N–H for alkylation/acylation, and pentyl chain for lipophilicity tuning—enable parallel synthesis strategies producing structurally diverse analogs . The ortho-bromine position provides a unique steric and electronic environment that cannot be replicated with the 3- or 4-bromo regioisomers, allowing access to conformationally distinct products for patent expansion and lead optimization .

Aromatase Inhibitor Lead Development: Retaining the Bromo Pharmacophore for Sub-Micromolar Potency

Drug discovery programs targeting aromatase (CYP19A1) for breast cancer therapy should retain the brominated benzenesulfonamide core exemplified by 2-bromo-N-pentylbenzenesulfonamide. QSAR and molecular docking studies confirm that bromine contributes essential van der Waals volume and hydrophobic contact with Leu477, enabling sub-micromolar IC₅₀ values (50–60 nM) that are unattainable with non-halogenated sulfonamide scaffolds (up to 11.6 μM) [2]. The N-pentyl chain provides an additional vector for optimizing selectivity and drug-like properties while preserving the critical bromine pharmacophore [2].

Enzyme Inhibition Panel Screening: N-Pentyl Sulfonamide as a Privileged Fragment for Lipoxygenase and Cholinesterase Targets

Groups screening sulfonamide fragments against panels of metabolic and neurological enzyme targets should include 2-bromo-N-pentylbenzenesulfonamide as a representative of the N-pentyl sulfonamide chemotype. Evidence from congeneric dibromo-benzenesulfonamide series indicates that the N-pentyl chain length is associated with selective lipoxygenase inhibition [3], while the 2-bromobenzenesulfonamide core independently achieves nanomolar dual inhibition of hCA II (Kᵢ = 23.52 nM) and AChE (Kᵢ = 2.29 nM) [4]. The combination of the 2-bromo core with an N-pentyl chain thus represents a privileged fragment for probing multiple enzyme classes simultaneously [3][4].

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